Boc-D-norvaline

Catalog No.
S751847
CAS No.
57521-85-4
M.F
C8H13N3O2
M. Wt
217.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-norvaline

CAS Number

57521-85-4

Product Name

Boc-D-norvaline

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C8H13N3O2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N

SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

N'-Methyl-L-histidinemethylester;57519-09-2;H-His(1-Me)-Ome;H-His(Nt-Me)-Ome2Hcl;1-methylhistidinemethylester;SCHEMBL2736340;CTK3J1677;ZINC2561049;SBB070265;AKOS015915127;AN-7777;RTR-020079;AC-19217;AK170244;TR-020079;I14-7025;H-His(N|O-Me)-OMeinvertedexclamationmarkcurrency2HCl;methyl(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
  • Introduction of D-Stability: D-amino acids are resistant to enzymatic degradation by proteases, which are enzymes that break down proteins. By incorporating D-norvaline into a peptide, researchers can improve its stability and resistance to enzymatic breakdown []. This is particularly useful for designing peptides with therapeutic potential, as it allows them to persist longer in the body and exert their desired effects.

Boc-D-Norvaline as a Protecting Group

Boc-D-norvaline also serves as a temporary protecting group for the amino group during peptide synthesis. The tert-butyloxycarbonyl (Boc) group shields the amino group from unwanted reactions while allowing the formation of peptide bonds with other amino acids. This controlled approach is crucial for assembling complex peptide sequences with specific functionalities.

  • Chemoselective Reactions: The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions. This enables researchers to manipulate the peptide chain in a stepwise manner and introduce additional functionalities at desired positions [].

Applications in Medicinal Chemistry

Boc-D-norvaline finds applications in the development of novel therapeutic agents. Here are some examples:

  • Design of Enzyme Inhibitors: By incorporating D-norvaline into the binding site of an enzyme inhibitor, researchers can enhance its selectivity and potency. This strategy is being explored for developing drugs to treat various diseases [].
  • Development of Peptide-Based Vaccines: D-peptides can be used to create vaccines that stimulate the immune system without inducing harmful side effects. Boc-D-norvaline facilitates the incorporation of D-amino acids into these vaccines, improving their immunogenicity and safety profile [].
  • Boc-D-norvaline is a derivative of the amino acid D-norvaline, where the N-terminus (amino group) is protected by a tert-butyloxycarbonyl (Boc) protecting group [].
  • D-norvaline itself is a non-proteinogenic amino acid, meaning it's not naturally incorporated into proteins. It has a four-carbon aliphatic side chain and exhibits a D-stereoisomer configuration [].
  • The significance of Boc-D-norvaline lies in its ability to serve as a building block for the synthesis of peptides containing D-amino acids. These peptides can have unique properties compared to their natural L-amino acid counterparts, making them valuable research tools for studying protein-protein interactions, enzyme function, and development of therapeutic drugs [].

Molecular Structure Analysis

  • The key features of Boc-D-norvaline's structure include:
    • A central carbon chain with five carbons.
    • A carboxylic acid group (COOH) at one end, responsible for its acidic properties.
    • An amino group (NH2) at the other end, protected by a bulky Boc group (C(CH3)3OCO-). This protecting group prevents unwanted reactions with the amino group during peptide synthesis [].
    • A four-carbon aliphatic side chain attached to the second carbon atom. In D-norvaline, this side chain has a D-stereoisomer configuration.

Chemical Reactions Analysis

  • Synthesis: Boc-D-norvaline can be synthesized through various methods, but a common approach involves the reaction of D-norvaline with Boc anhydride in the presence of a base [].
    • Balanced chemical equation: D-Norvaline + (CH3)3COCO)2O -> Boc-D-norvaline + CH3COOH
  • Deprotection: The Boc group is typically removed during peptide synthesis using acidic conditions. This deprotection step reveals the free amino group of D-norvaline, allowing it to form peptide bonds with other amino acids [].
    • Balanced chemical equation (example): Boc-D-norvaline + HCl -> D-Norvaline + CO2 + CH3Cl

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of Boc-D-norvaline.
  • Boiling point: Decomposes upon heating.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide. Insoluble in water [].
  • Stability: Stable under dry conditions at room temperature. However, prolonged exposure to moisture or strong acids can lead to Boc group cleavage.

Boc-D-norvaline itself doesn't have a specific mechanism of action. Its primary function is as a building block for the synthesis of D-peptide chains. Once incorporated into a peptide, the D-amino acid residues can alter the conformation and function of the peptide compared to its natural L-amino acid counterpart. This allows researchers to study the role of stereochemistry in protein function and design novel therapeutic agents with improved properties [].

  • Boc-D-norvaline is generally considered a non-hazardous compound. However, it's recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

53308-95-5
521286-38-4

Wikipedia

N-tert-Butoxycarbonyl-D-norvaline

Dates

Modify: 2023-08-15

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